molecular formula C5F10 B8331882 Hfp tfe CAS No. 25067-11-2

Hfp tfe

Número de catálogo B8331882
Número CAS: 25067-11-2
Peso molecular: 250.04 g/mol
Clave InChI: PEVRKKOYEFPFMN-UHFFFAOYSA-N
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Descripción

Hexafluoropropylene (HFP) and Tetrafluoroethylene (TFE) are the most common monomers for the synthesis of fluoropolymers at an industrial scale . These fluoropolymers are high-tech materials with extraordinary properties such as non-flammability, chemical stability, high dielectric strength, and operating temperatures up to 280 °C .


Synthesis Analysis

TFE is produced via multistep pyrolysis of chlorodifluoromethane (R22), resulting in a high energy demand and high amounts of waste acids, mainly HCl and HF . A study has shown that high conversion rates of CHF3, which is used as a surrogate of partly fluorinated ECF streams, and high yields of fluoromonomers could be achieved in a microreactor .


Molecular Structure Analysis

The molecular structure of TFE/HFP copolymers and TFE/HFP/per-fluoro(alkyl vinyl ether) (TFE/HFP/PAVE) terpolymers, also known as FEP polymers, has been reviewed . The critical molecular weight for the onset of entanglements, Mc, the zero-shear viscosity versus molecular weight relationship, dependence of rheology on thermal history, and aspects of shear-induced crystallization are presented .


Chemical Reactions Analysis

TFE is manufactured from chloroform. Chloroform is fluorinated by reaction with hydrogen fluoride to produce chlorodifluoromethane (R-22). Pyrolysis of chlorodifluoromethane (at 550–750 °C) yields TFE, with difluorocarbene as an intermediate .


Physical And Chemical Properties Analysis

Fluoropolymers are unique materials bearing exceptional properties as high thermal, chemical, aging, UV and weather resistance, high repellency towards oils, solvents, water and soil, low refractive index/flammability/dielectric constants as well as a high protection from oxidative and hydrolytic degradation .

Mecanismo De Acción

The poly (VDF- co -HFP) copolymer undergoes the dehydrofluorination reaction mainly via the Zaitsev rule and via the Hofmann rule to a lesser extent . A novel high-performance hydroxyl-terminated liquid fluoroelastomer (t-HTLF) with a high fluorine content, temperature resistance, and curing efficiency was synthesized from a terpolymer of vinylidene fluoride (VDF), TFE, and HFP .

Safety and Hazards

The main hazard associated with TFE is that of explosion, especially if oxygen is present. TFE reacts with oxygen at low temperatures to form an explosive oxide, the detonation of which is usually sufficient to trigger explosive decomposition of TFE to C and CF4 .

Direcciones Futuras

A new chlorine-free process for producing TFE and HFP in a microreactor is presented, starting from partially fluorinated alkanes obtained from electrochemical fluorination (ECF). The energy saving and the environmental impact are shown by a life cycle assessment (LCA). The LCA confirms that the developed process has economical as well as ecological benefits, and is thus an interesting option for future industrial production of fluoroalkenes .

Propiedades

Número CAS

25067-11-2

Fórmula molecular

C5F10

Peso molecular

250.04 g/mol

Nombre IUPAC

1,1,2,3,3,3-hexafluoroprop-1-ene;1,1,2,2-tetrafluoroethene

InChI

InChI=1S/C3F6.C2F4/c4-1(2(5)6)3(7,8)9;3-1(4)2(5)6

Clave InChI

PEVRKKOYEFPFMN-UHFFFAOYSA-N

SMILES canónico

C(=C(F)F)(C(F)(F)F)F.C(=C(F)F)(F)F

Números CAS relacionados

25067-11-2

Origen del producto

United States

Synthesis routes and methods I

Procedure details

In a 2-liter reactor were added 1000 gram of deionized water, 70 gram of fluoroacrylate (Zonyl TA-N from dupont), 130 gram of ammonium perfluorooctanoate (Fluororad FC-143, 3M). The mixture is a transparent microemulsion at 50° C. and maintained at a stirring speed of about 1200 rpm. The rector was then vacuumed and purged with tetrafluoroethylene gas three times to ensure oxygen content in the mixture to be below 30 ppm. Then the temperature of the mixture was raised and maintained to be about 90° C. A mixture of tetrafluoroethylene and hexafluoropropylene gas was charged to the reactor and the pressure inside the reactor was about 1500 kPa, in which the mole ratio of tetrafluoroethylene to hexafluoroethylene is about 70:30. Then, 0.4 gram of ammonium persulfate in 40 gram of water was pumped into the reactor to start the reaction. Reaction proceeded for about 234 minutes and was stopped. At the end of the reaction, the pressure of the reactor was about 600 kPa.
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fluoroacrylate
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Synthesis routes and methods II

Procedure details

A VF2/HFP/TFE copolymer fluoroelastomer was prepared by a continuous emulsion polymerization process, carried out at 115° C. in a well-stirred 2.0-liter stainless steel liquid full reaction vessel. An aqueous solution, consisting of 2.09 g/hour (g/h) ammonium persulfate initiator, 0.84 g/h sodium hydroxide, 1.80 g/h sodium octyl sulfonate, and 1.01 g/h isopropanol chain transfer agent in deionized water, was fed to the reactor at a rate of 5.0 L/hour. The reactor was maintained at a liquid-full level at a pressure of 6.2 MPa by means of a backpressure control valve in the effluent line. After 30 minutes, polymerization was initiated by introduction of a gaseous monomer mixture consisting of 730 g/h vinylidene fluoride (VF2), 384 g/h hexafluoropropylene (HFP), and 130 g/h tetrafluoroethylene (TFE) fed through a diaphragm compressor. After 2.0 hours, collection of effluent dispersion was begun and collection continued for 6 hours. The effluent polymer latex, which had a pH of 4.52 and contained 20.12 wt. % solids, was separated from residual monomers in a degassing vessel at atmospheric pressure.
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Synthesis routes and methods III

Procedure details

A VF2/HFP/TFE copolymer fluoroelastomer was prepared by a continuous emulsion polymerization process of the prior art, carried out at 115° C. in a well-stirred 4.0-liter stainless steel liquid full reaction vessel. An aqueous solution, consisting of 3.74 g/hour (g/h) ammonium persulfate, 11.26 g/h sodium phosphate dibasic heptahydrate, 7.25 g/h ammonium perfluorooctanoate, and 2.40 g/h isopropanol in deionized water, was fed to the reactor at a rate of 10 L/hour. The reactor was maintained at a liquid-full level at a pressure of 6.2 MPa by means of a back-pressure control valve in the effluent line. After 30 minutes, polymerization was initiated by introduction of a gaseous monomer mixture consisting of 594 g/h tetrafluoroethylene (TFE), 1119 g/h vinylidene fluoride (VF2), and 898 g/h hexafluoropropylene (HFP) fed through a diaphragm compressor. After 2.0 hours, collection of effluent dispersion was begun and continued for 8 hours. The effluent polymer dispersion, which had a pH of 4.1 and contained 20.0 wt. % solids, was separated from residual monomers in a degassing vessel at atmospheric pressure. Fluoroelastomer product was isolated using calcium nitrate solution. The coagulated polymer was allowed to settle, supernatant serum was removed, and the polymer was washed by reslurrying in water three times before filtering. The wet crumb was dried in an air oven at approximately 50°-65° C. to a moisture content of less than 1%. About 19 kg of polymer was recovered at an overall conversion of 95.3%. The product, comprised of 23.8 wt. % TFE units, 44.8 wt. % VF2 units, and 31.4 wt. % HFP units, was an amorphous elastomer having a glass transition temperature of −14° C., as determined by differential scanning calorimetry (heating mode, 10° C./minute, inflection point of transition). Inherent viscosity of the elastomer was 0.71 dL/g, measured at 30° C. in methyl ethyl ketone, and Mooney viscosity, ML(1+10), was 59.
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Synthesis routes and methods IV

Procedure details

A VF2/HFP/TFE copolymer fluoroelastomer was prepared by a continuous emulsion polymerization process of the invention, carried out at 115° C. in a well-stirred 4.0-liter stainless steel liquid full reaction vessel. An aqueous solution, consisting of 3.74 g/hour (g/h) ammonium persulfate, 11.26 g/h sodium phosphate dibasic heptahydrate, 3.75 g/h sodium octyl sulfonate, and 2.4 g/h isopropanol in deionized water, was fed to the reactor at a rate of 10 L/hour. The reactor was maintained at a liquid-full level at a pressure of 6.2 MPa by means of a back-pressure control valve in the effluent line. After 30 minutes, polymerization was initiated by introduction of a gaseous monomer mixture consisting of 594 g/h tetrafluoroethylene (TFE), 1119 g/h vinylidene fluoride (VF2), and 897 g/h hexafluoropropylene (HFP) fed through a diaphragm compressor. After 2.0 hours, collection of effluent dispersion was begun and continued for 5 hours. The effluent polymer dispersion, which had a pH of 4.1 and contained 19.9 wt. % solids, was separated from residual monomers in a degassing vessel at atmospheric pressure. Fluoroelastomer product was isolated using calcium nitrate solution. The coagulated polymer was allowed to settle, supernatant serum was removed, and the polymer was washed by reslurrying in water three times before filtering. The wet crumb was dried in an air oven at approximately 50-65° C. to a moisture content of less than 1%. About 12 kg of polymer was recovered at an overall conversion of 94.6%. The product, comprised of 24.0 wt. % TFE units, 45.0 wt. % VF2 units, and 31.0 wt. % HFP units, was an amorphous elastomer having a glass transition temperature of−14° C., as determined by differential scanning calorimetry (heating mode, 10° C./minute, inflection point of transition). Inherent viscosity of the elastomer was 0.76 dL/g, measured at 30° C. in methyl ethyl ketone, and Mooney viscosity, ML(1+10), was 64.
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